molecular formula C12H16O2 B7770248 2-(2-Methylphenyl)pentanoic acid CAS No. 83027-70-7

2-(2-Methylphenyl)pentanoic acid

Cat. No.: B7770248
CAS No.: 83027-70-7
M. Wt: 192.25 g/mol
InChI Key: NIEFLWXANJNTRP-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)pentanoic acid is a white or off-white crystalline solid . It is soluble in organic solvents . The molecular weight of this compound is 192.25 g/mol . The empirical formula is C12H16O2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CCCC(C1=CC=CC=C1C)C(O)=O . This indicates that the compound consists of a pentanoic acid chain with a methylphenyl group attached to the second carbon atom.

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that 2-(2-Methylphenyl)pentanoic acid is classified under GHS07, with the signal word "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P264, P270, P301 + P312, and P501 .

Properties

IUPAC Name

2-(2-methylphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-6-11(12(13)14)10-8-5-4-7-9(10)2/h4-5,7-8,11H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEFLWXANJNTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304446
Record name 2-(2-methylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83027-70-7
Record name NSC165816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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